2-Methyltridecane

Vue d'ensemble

Description

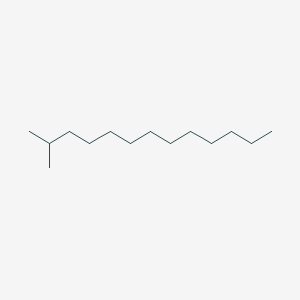

2-Methyltridecane is an organic compound with the chemical formula C₁₄H₃₀ . It is a branched alkane and an isomer of tetradecane. This compound is characterized by a methyl group attached to the second carbon of a tridecane chain. It is a colorless liquid at room temperature and is primarily used in scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyltridecane can be synthesized through several methods:

Reduction of 2,2-dimethyl-3-decylthiirane: This method involves the reduction of 2,2-dimethyl-3-decylthiirane to produce this compound.

Reduction of 2-iodo-2-methyltridecane: Metallic lanthanum in tetrahydrofuran can reduce 2-iodo-2-methyltridecane to this compound.

Hydrogenation of 13-bromo-2-methyldecan-2-ol: This reaction, catalyzed by Raney nickel, involves adding hydrogen to 13-bromo-2-methyldecan-2-ol to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Oxidation Reactions

2-Methyltridecane undergoes oxidation under controlled conditions to yield alcohols, aldehydes, or carboxylic acids. Complete combustion produces carbon dioxide and water .

Reagents and Conditions

- Strong Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic/neutral media.

- Temperature : Elevated temperatures (150–250°C) for partial oxidation.

Mechanistic Pathway

- Hydrogen Abstraction : A hydrogen atom is abstracted from a tertiary carbon (due to stability of the resulting radical), forming a carbon-centered radical.

- Oxygen Insertion : Reaction with molecular oxygen forms a peroxide intermediate.

- Decomposition : Breakdown of the peroxide yields alcohols or ketones, depending on conditions .

| Product | Conditions | Key Reagents |

|---|---|---|

| 2-Methyltridecanol | KMnO₄, H₂O, 150°C | |

| CO₂ + H₂O | Excess O₂, ignition |

Halogenation Reactions

Free-radical halogenation occurs preferentially at the tertiary carbon due to hyperconjugative stabilization of the transition state .

Chlorination Example

- Initiation : Cl₂ → 2Cl- (UV light or heat).

- Propagation :

- Cl- + C₁₄H₃₀ → HCl + C₁₄H₂₉-

- C₁₄H₂₉- + Cl₂ → C₁₄H₂₉Cl + Cl-

- Termination : Radical recombination .

Major Product : 2-Chloro-2-methyltridecane (≥80% selectivity at 25°C) .

| Halogen | Conditions | Primary Product |

|---|---|---|

| Cl₂ | UV light, 25°C | 2-Chloro-2-methyltridecane |

| Br₂ | Heat, 60°C | 2-Bromo-2-methyltridecane |

Combustion

Complete combustion follows the stoichiometric equation:

ΔH°combustion ≈ −9,500 kJ/mol . Incomplete combustion produces CO or soot under oxygen-deficient conditions .

Thermal Decomposition

Pyrolysis above 400°C generates smaller alkanes and alkenes via β-scission:

Branched alkenes (e.g., 2-methyl-1-tridecene) form as major products .

Comparative Reactivity

This compound’s tertiary C-H bonds exhibit higher reactivity than linear alkanes like tetradecane:

| Property | This compound | Tetradecane |

|---|---|---|

| C-H Bond Dissociation Energy (kJ/mol) | 385 | 410 |

| Relative Halogenation Rate | 1.8 | 1.0 |

Applications De Recherche Scientifique

2-Methyltridecane has several applications in scientific research:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

Industry: It can be used as a solvent or intermediate in the synthesis of other organic compounds.

Mécanisme D'action

The mechanism of action of 2-Methyltridecane is not well-studied due to its relatively inert nature as an alkane. its role as a metabolite in cancer metabolism suggests it may be involved in specific biochemical pathways in humans . Further research is needed to elucidate its molecular targets and pathways.

Comparaison Avec Des Composés Similaires

2-Methyltridecane can be compared with other similar compounds, such as:

Tetradecane: An unbranched isomer with the same molecular formula but different structural arrangement.

2-Methylundecane: Another branched alkane with a shorter carbon chain.

2-Methyldodecane: Similar structure but with one less carbon atom.

The uniqueness of this compound lies in its specific branching and chain length, which can influence its physical and chemical properties compared to its isomers and homologs.

Activité Biologique

2-Methyltridecane is a branched-chain alkane with the molecular formula . It is primarily known for its presence in various natural products and its potential applications in industrial and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its pharmacological properties, effects on microbial communities, and potential health implications.

This compound is characterized by its hydrophobic nature and moderate volatility. It is part of a larger class of hydrocarbons that exhibit unique interactions with biological systems. Its structure contributes to its solubility in organic solvents and its behavior in biological environments.

| Property | Value |

|---|---|

| Molecular Weight | 198.4 g/mol |

| Boiling Point | 250 °C |

| Melting Point | -60 °C |

| Density | 0.81 g/cm³ |

| Solubility | Insoluble in water |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been observed to inhibit the growth of various bacterial strains, suggesting a role as a natural preservative or therapeutic agent. For example, research indicates that this compound can affect the viability of pathogens by disrupting their cellular membranes.

Impact on Microbial Communities

A study examining volatile organic compounds (VOCs) produced during rice storage found that this compound was present in significant concentrations, indicating its role in influencing microbial community dynamics. The concentrations detected were approximately under specific storage conditions, which suggests its potential as a microbial growth modulator in food preservation contexts .

Case Studies

- Food Preservation : In a controlled study, the addition of this compound to stored rice demonstrated a reduction in spoilage organisms, thus extending shelf life. The compound's ability to modulate microbial growth was attributed to its hydrophobicity, which affects microbial membrane integrity.

- Pharmacological Research : In pharmacological assessments, this compound exhibited anti-inflammatory properties when tested in vitro against human cell lines. The compound reduced the expression of pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

Table 2: Biological Activity Summary of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine expression | |

| Microbial modulation | Altered community dynamics |

The biological effects of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, leading to increased permeability and ultimately cell lysis.

- Cytokine Modulation : The compound appears to influence signaling pathways related to inflammation, potentially through the inhibition of nuclear factor kappa B (NF-κB) activation.

- Volatile Organic Compounds : As a VOC, it may play a role in plant defense mechanisms by affecting the behavior of herbivores and pathogens.

Propriétés

IUPAC Name |

2-methyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBFZKZYIPBBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166027 | |

| Record name | 2-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-96-9 | |

| Record name | 2-Methyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltridecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTRIDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNR6OUH0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-methyltridecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.